3'-Methylpropiophenone

Catalog No.
S1893682
CAS No.
51772-30-6
M.F
C10H12O
M. Wt
148.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Methylpropiophenone

CAS Number

51772-30-6

Product Name

3'-Methylpropiophenone

IUPAC Name

1-(3-methylphenyl)propan-1-one

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C10H12O/c1-3-10(11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3

InChI Key

QHVNQIJBHWOZRJ-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC=CC(=C1)C

Canonical SMILES

CCC(=O)C1=CC=CC(=C1)C

The exact mass of the compound 3'-Methylpropiophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3'-Methylpropiophenone (CAS 51772-30-6) is a monosubstituted aromatic ketone, characterized by a propiophenone core with a methyl group at the meta (3') position of the phenyl ring. This specific isomeric form serves as a critical chemical intermediate where the precise location of the methyl group is fundamental to the structure, reactivity, and identity of the final products in multi-step syntheses. Its primary procurement driver is its role as a non-interchangeable precursor in the synthesis of specific pharmaceutical compounds and designer drugs, where isomeric purity is paramount.

Substituting 3'-Methylpropiophenone with its isomers, such as 4'-Methylpropiophenone, or the parent compound propiophenone, will lead to fundamentally different reaction products. The meta-position of the methyl group dictates the final molecular architecture in pathways for certain psychoactive substances and pharmaceutical intermediates. For example, its use as a precursor for 3-methylmethcathinone (3-MMC) is exclusive to this isomer; using the 4'-methyl isomer would instead yield the distinct compound 4-methylmethcathinone (4-MMC). In other established industrial processes, such as the synthesis of the muscle relaxant Tolperisone, 3'-Methylpropiophenone is considered a process impurity, while the 4'-isomer is the required starting material, highlighting the critical importance of isomeric selection in procurement.

Mandatory Precursor for 3-Methylmethcathinone (3-MMC) Synthesis

3'-Methylpropiophenone is documented by regulatory bodies like the European Union Drugs Agency (EUDA) as the specific, commercially available chemical precursor for the synthesis of 3-methylmethcathinone (3-MMC), a controlled synthetic stimulant. The selection of this specific isomer is not optional; it is the only propiophenone isomer that yields the 3-MMC structure. The comparator, 4'-Methylpropiophenone, is the direct precursor to a different controlled substance, 4-methylmethcathinone (4-MMC, or mephedrone). The emergence of 3-MMC on the market was a direct consequence of the legal control of 4-MMC, demonstrating that chemical suppliers and producers treat the two precursors as non-interchangeable materials for producing distinct end-products.

Evidence DimensionPrecursor to Final Product Identity
Target Compound DataYields 3-methylmethcathinone (3-MMC)
Comparator Or Baseline4'-Methylpropiophenone yields 4-methylmethcathinone (4-MMC)
Quantified DifferenceQualitative (100%): Results in a structurally distinct, non-isomeric final molecule.
ConditionsStandard synthetic routes for cathinone production, typically involving alpha-bromination followed by amination.

For any synthesis targeting 3-MMC or related 3-substituted phenylpropanones, this exact isomer is the only viable starting material.

Defined as a Process Impurity in Tolperisone Synthesis, Unlike the Required 4'-Isomer

In the industrial synthesis of Tolperisone, a centrally acting muscle relaxant, 4'-Methylpropiophenone is the specified starting material. A key patent for this process explicitly quantifies the acceptable level of isomeric impurities in the starting material, stating the process is robust enough to handle up to 5% 3'-Methylpropiophenone contamination. This defines 3'-Methylpropiophenone as an undesirable impurity in this context, whereas the para-isomer is the essential raw material. This provides clear, procurement-critical evidence that the two isomers are not interchangeable and are designated for entirely different manufacturing pathways.

Evidence DimensionRole in Pharmaceutical Process
Target Compound DataConsidered an impurity with a specified tolerance limit (e.g., <5%).
Comparator Or Baseline4'-Methylpropiophenone is the required starting material for the synthesis of Tolperisone.
Quantified DifferenceQualitative: Defined as an impurity vs. the required reactant.
ConditionsMannich reaction conditions for the synthesis of Tolperisone hydrochloride, as described in process patents.

This confirms that for synthesizing the muscle relaxant Tolperisone, procurement of 4'-Methylpropiophenone is required, and 3'-Methylpropiophenone is actively avoided.

Enables Specific Regioselective Aromatic Substitution Patterns

The methyl group on the aromatic ring is an ortho-, para-director for electrophilic aromatic substitution reactions, while the propiophenone group is a deactivating meta-director. The final position of a new substituent is determined by the interplay of these directing effects. Using the 3'-methyl isomer provides a unique steric and electronic environment that directs incoming substituents to positions inaccessible when starting with the 2'- (ortho) or 4'- (para) isomers. While direct quantitative yield comparisons for a specific reaction are sparse in literature, the fundamental principles of regioselectivity confirm that this isomer is the required precursor for accessing specific polysubstituted aromatic scaffolds.

Evidence DimensionRegiochemical Control in Electrophilic Aromatic Substitution
Target Compound DataDirects incoming electrophiles to positions 2', 4', and 6' (activated by the methyl group) or 5' (directed by the carbonyl group), leading to a specific mixture of products.
Comparator Or Baseline4'-Methylpropiophenone would direct incoming electrophiles to positions 3' and 5', yielding a completely different set of isomers.
Quantified DifferenceQualitative: Leads to structurally different isomers based on established principles of regioselectivity.
ConditionsGeneral electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation).

For researchers designing complex molecules, selecting the 3'-methyl isomer is a deliberate choice to control the final substitution pattern on the aromatic ring.

Required Precursor for Synthesis of 3-Substituted Cathinone Analogs

This compound is the designated starting material for the synthesis of 3-methylmethcathinone (3-MMC) and other analogs where a methyl group is specifically required at the 3-position of the phenyl ring. The isomeric identity of the precursor directly translates to the identity and pharmacological profile of the final molecule, making substitution with other isomers non-viable.

Building Block for Regiospecific Polysubstituted Aromatic Compounds

As a synthesis intermediate, 3'-Methylpropiophenone is selected when the goal is to create more complex molecules with a specific substitution pattern on the aromatic ring. The meta-position of the methyl group provides unique regiochemical control over subsequent reactions like nitration or halogenation, enabling the synthesis of target molecules that cannot be efficiently produced from the ortho- or para-isomers.

XLogP3

2.4

Boiling Point

235.0 °C

UNII

MRV2PZ9ZV1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

51772-30-6

Wikipedia

3'-methylpropiophenone

Dates

Last modified: 08-16-2023

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